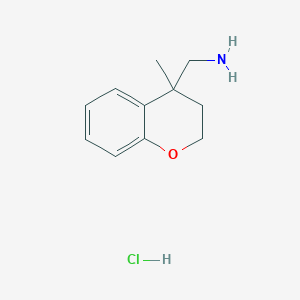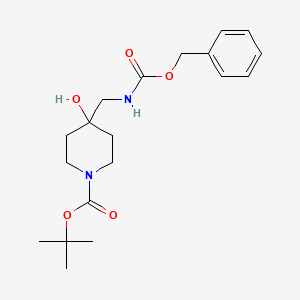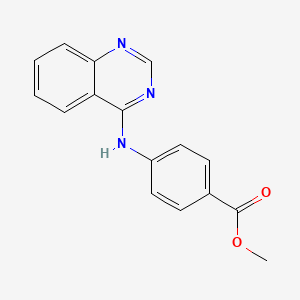![molecular formula C9H17ClF3N B15306243 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C9H17ClF3N and a molecular weight of 231.69 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Métodos De Preparación
The synthesis of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride involves several steps. One common synthetic route includes the reaction of 2,2,2-trifluoroethylamine with cyclohexanone to form an intermediate, which is then reduced to the corresponding amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production of the compound.
Análisis De Reacciones Químicas
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various substituted cyclohexyl derivatives and trifluoroethyl compounds .
Aplicaciones Científicas De Investigación
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modulation of biological pathways, particularly those involving neurotransmitters and receptors.
Mecanismo De Acción
The mechanism of action of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclohexyl ring provides structural stability, while the methanamine group can form hydrogen bonds with target molecules, facilitating binding and activity .
Comparación Con Compuestos Similares
1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride can be compared with other similar compounds, such as:
1-[4-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride: This compound has a similar structure but with the trifluoroethyl group attached to a different position on the cyclohexyl ring.
2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds contain a trifluoroethylidene group and are used in similar applications, particularly in organic synthesis.
The uniqueness of 1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride lies in its specific stereochemistry and the presence of the trifluoroethyl group, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17ClF3N |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
[3-(2,2,2-trifluoroethyl)cyclohexyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H16F3N.ClH/c10-9(11,12)5-7-2-1-3-8(4-7)6-13;/h7-8H,1-6,13H2;1H |
Clave InChI |
PNROYJBLPPUDRY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)CN)CC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15306171.png)


![1-(2-{[(Benzyloxy)carbonyl]amino}acetyl)piperidine-3-carboxylic acid](/img/structure/B15306200.png)


![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15306214.png)






